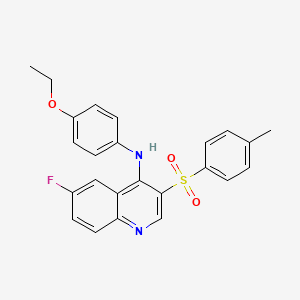

N-(4-ETHOXYPHENYL)-6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE

Description

N-(4-Ethoxyphenyl)-6-fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a quinoline derivative characterized by three key substituents:

- 4-Ethoxyphenyl group: A phenyl ring substituted with an ethoxy (–OCH₂CH₃) group at the para position, contributing moderate lipophilicity and electronic effects.

- 6-Fluoro substituent: A fluorine atom at the 6-position of the quinoline core, which enhances metabolic stability and influences binding interactions.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O3S/c1-3-30-19-9-7-18(8-10-19)27-24-21-14-17(25)6-13-22(21)26-15-23(24)31(28,29)20-11-4-16(2)5-12-20/h4-15H,3H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINGJTKOPVDVFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidoylative Sonogashira Coupling

A modular three-component strategy developed by Van der Eycken et al. provides a robust framework for synthesizing 4-aminoquinolines. Adapted for the target compound, this method involves:

- Starting Materials :

- 6-Fluoro-3-(4-methylbenzenesulfonyl)-2-bromoaniline as the aromatic backbone.

- Terminal alkynes (e.g., phenylacetylene) for cross-coupling.

- 4-Ethoxyphenyl isocyanide as the amine precursor.

Reaction Conditions :

- Palladium(II) acetate (5 mol%) and Xantphos (10 mol%) as the catalytic system.

- Cesium carbonate (2.0 equiv) in DMF at 90°C for 16 hours under nitrogen.

Cyclization :

Post-coupling, treatment with 2 M HCl induces cyclization, forming the quinoline core. The 4-amino group is introduced via the isocyanide component, yielding the N-(4-ethoxyphenyl) substituent.

Key Outcomes

- Yield : 70–85% after column chromatography.

- Regioselectivity : The 3-(4-methylbenzenesulfonyl) group directs cyclization to the desired position.

- Limitations : Requires pre-functionalized bromoaniline derivatives, which may necessitate additional synthetic steps for sulfonation and fluorination.

Microwave-Assisted Multi-Component Synthesis

Catalyst-Free One-Pot Methodology

A catalyst-free, three-component reaction reported by Khunt et al. offers a rapid route to 4-aminoquinolines. Applied to the target compound:

- Components :

- 2-Aminoquinoline-3-carbonitrile (6-fluoro-3-(4-methylbenzenesulfonyl) variant).

- N,N-Dimethylformamide dimethyl acetal (DMFDMA).

- 4-Ethoxyaniline.

Conditions :

- Microwave irradiation at 200 W, 120°C for 20–25 minutes.

- Acetic acid as solvent.

Mechanism :

DMFDMA facilitates formamidine intermediate formation, which undergoes nucleophilic attack by 4-ethoxyaniline. Subsequent cyclization and Dimroth rearrangement yield the 4-aminoquinoline scaffold.

Performance Metrics

- Yield : 86–95% under microwave vs. 75–85% via classical heating.

- Advantages : Eliminates metal catalysts, reduces reaction time from hours to minutes.

- Scope : Tolerates electron-donating and withdrawing groups on the aniline component.

Catalytic Hydrogenation of Imine Intermediates

Palladium-Catalyzed Asymmetric Hydrogenation

Building on Zhou’s work with N-sulfonyl imines, the 4-amino group can be introduced via hydrogenation:

- Imine Synthesis :

- Condensation of 6-fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-one with 4-ethoxyaniline.

Challenges and Solutions

- Substrate Sensitivity : Bulky N-aryl groups (e.g., 4-ethoxyphenyl) may reduce reaction rates. Mitigated by using hexafluoroisopropanol (HFIP) as co-solvent.

- Catalyst Loading : High S/C ratios (up to 5000) achievable with optimized ligand systems.

Comparative Analysis of Methodologies

The microwave-assisted method excels in speed and simplicity, while hydrogenation offers superior enantioselectivity for chiral intermediates. The Sonogashira route provides modularity but demands pre-functionalized starting materials.

Experimental Optimization and Spectral Validation

Characterization Data

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Quinoline Core

Halogenated Derivatives

- The target compound’s 6-fluoro group offers reduced steric bulk, which may improve target selectivity .

- 4-Chlorophenyl-substituted quinolines (e.g., 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)): Chlorine’s strong electron-withdrawing effect contrasts with the ethoxy group’s electron-donating nature, leading to differences in electronic density on the quinoline ring .

Alkoxy and Aryloxy Groups

- Methoxy vs. Ethoxy substituents : Methoxy groups (–OCH₃, as in 4k ) are smaller and more electron-donating than ethoxy groups. Ethoxy’s extended alkyl chain enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- 4-Ethoxybenzyl derivatives (e.g., (E)-2-(1-(4-ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (54)): The ethoxy group’s placement on a benzyl side chain, rather than directly on the quinoline, alters spatial orientation and interaction profiles .

Sulfonyl Group Modifications

- 4-Methylbenzenesulfonyl vs.

- Sulfonamide vs. Sulfonyl linkages: Compounds like (E)-N-(tert-butyl)-3-(6-(5-((2,4-difluorophenyl)sulfonamido)-6-methoxypyridin-3-yl)quinolin-4-yl)acrylamide (8a) feature sulfonamide bonds, which can participate in hydrogen bonding, unlike the sulfonyl group in the target compound .

Functional Group Differences

- Amine vs. Acetamide groups: The target compound’s primary amine at the 4-position contrasts with acetamide-containing analogues (e.g., (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (53)). Amines are more basic and prone to protonation, affecting solubility and ionic interactions at physiological pH .

- Carboxylate esters (e.g., [2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate): Ester groups increase hydrophobicity but are susceptible to hydrolysis, unlike the stable sulfonyl and amine groups in the target compound .

Analytical Data

Biological Activity

N-(4-Ethoxyphenyl)-6-fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a compound of interest due to its potential therapeutic applications, particularly in oncology and molecular biology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Ethoxy group at the para position of the phenyl ring.

- Fluoro group at the 6-position of the quinoline ring.

- Methylbenzenesulfonyl moiety at the 3-position, which enhances its solubility and biological activity.

The molecular formula is C₁₈H₁₈FNO₃S, and its molecular weight is approximately 345.41 g/mol.

This compound exhibits biological activity primarily through modulation of protein kinases involved in cell signaling pathways. Specifically, it has been shown to inhibit certain kinases that play a role in cancer cell proliferation and survival.

Key Mechanisms:

- Inhibition of Kinase Activity : The compound selectively inhibits kinases such as PKMYT1, which is critical for cell cycle regulation.

- Induction of Apoptosis : By disrupting signaling pathways, it promotes programmed cell death in cancerous cells.

- Anti-inflammatory Effects : The sulfonamide group contributes to anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the quinoline core and substituents significantly affect potency:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 4-position (Ethoxy) | Alkyl substitution | Increased solubility and bioavailability |

| 6-position (Fluoro) | Halogen variation | Enhanced potency against target kinases |

| 3-position (Sulfonyl) | Aromatic substitution | Improved anti-cancer efficacy |

Case Studies and Research Findings

-

Cancer Cell Line Studies :

- In vitro studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines, including breast and lung cancer models. The compound induced apoptosis through caspase activation pathways.

-

Animal Models :

- In vivo studies using xenograft models showed significant tumor growth inhibition when treated with this compound compared to controls. The mechanism was attributed to its ability to inhibit angiogenesis and promote tumor cell apoptosis.

-

Comparative Analysis with Other Compounds :

- A comparative study with similar quinoline derivatives highlighted that this compound exhibited superior selectivity for cancer-related kinases over non-target enzymes, suggesting a favorable therapeutic index.

Q & A

Q. What established synthetic routes are used to prepare N-(4-ethoxyphenyl)-6-fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-amine, and what factors critically influence reaction yields?

The synthesis typically involves a multi-step approach:

- Quinoline Core Formation : Friedländer condensation of aniline derivatives with ketones under acidic or basic catalysis .

- Sulfonylation : Introduction of the 4-methylbenzenesulfonyl group using sulfonyl chlorides in the presence of a base (e.g., triethylamine) .

- Substitution : Coupling the 4-ethoxyphenylamine group via nucleophilic aromatic substitution (SNAr) under controlled pH and temperature . Key factors affecting yield include solvent polarity (e.g., DMF vs. THF), catalyst choice (e.g., Lewis acids for condensation), and reaction time optimization .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, DMSO-d6) resolves aromatic protons and substituent environments (e.g., ethoxy group at δ 1.3–1.5 ppm). 13C NMR confirms carbonyl and sulfonyl carbons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C24H22FN2O3S: 437.1334) .

- X-ray Crystallography : Resolves stereoelectronic effects of the sulfonyl and ethoxyphenyl groups .

Q. What in vitro models are used for preliminary biological activity screening?

- Anticancer Activity : Cell viability assays (e.g., MTT) using cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Kinase inhibition assays (e.g., RIP2 kinase) with IC50 determination via fluorescence polarization .

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfonylation be systematically addressed?

- Solvent Optimization : Polar aprotic solvents (e.g., DCM) improve sulfonyl chloride reactivity .

- Catalyst Screening : DMAP (4-dimethylaminopyridine) enhances electrophilic substitution at the quinoline C-3 position .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions (e.g., over-sulfonylation) .

Q. How should researchers resolve discrepancies in reported cytotoxicity data across studies?

- Purity Validation : HPLC analysis (>95% purity) to exclude impurities affecting results .

- Standardized Assays : Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa) and assay protocols .

- Orthogonal Validation : Combine MTT with apoptosis markers (e.g., Annexin V/PI) to confirm mechanisms .

Q. What computational strategies predict target selectivity for this compound in kinase inhibition?

- Molecular Docking : AutoDock Vina simulates binding to ATP pockets (e.g., RIP2 kinase) using crystal structures (PDB: 4C8J) .

- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of sulfonyl group interactions in hydrophobic binding sites .

- QSAR Modeling : Correlates substituent electronegativity (e.g., fluorine) with inhibitory potency .

Q. How does the 4-methylbenzenesulfonyl moiety influence pharmacokinetic properties?

- Solubility : LogP measurements (e.g., shake-flask method) show increased hydrophobicity vs. non-sulfonylated analogs .

- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) quantify oxidative degradation rates .

- Plasma Protein Binding : Equilibrium dialysis evaluates affinity for albumin, affecting bioavailability .

Comparative and Mechanistic Questions

Q. How does the substitution pattern on the quinoline core affect biological target selectivity?

- Electron-Withdrawing Groups : The 6-fluoro and sulfonyl groups enhance binding to hydrophobic kinase pockets vs. electron-donating groups (e.g., methoxy) .

- Structural Analogs : Compare with N-(5-chloro-2-methoxyphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine, where morpholine improves solubility but reduces kinase affinity .

Q. What strategies validate the compound’s mechanism of action in renal inflammation models?

- In Vivo Models : Uninephrectomized adriamycin-induced CKD rats show reduced proteinuria and TNF-α levels post-treatment, comparable to losartan controls .

- Biomarker Analysis : ELISA quantifies RIP2-dependent cytokines (e.g., IL-1β, IL-6) in serum .

- Knockout Validation : RIP2-/- mice confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.